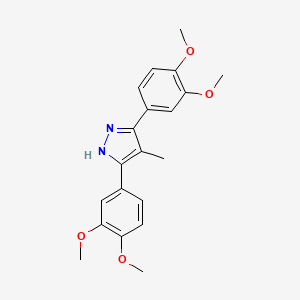

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Description

3,5-Bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole (CAS: 1159988-51-8) is a pyrazole-based heterocyclic compound with a molecular weight of 285.35 g/mol and a purity of ≥95% . Its structure features a pyrazole core substituted with two 3,4-dimethoxyphenyl groups at positions 3 and 5 and a methyl group at position 2.

Properties

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-19(13-6-8-15(23-2)17(10-13)25-4)21-22-20(12)14-7-9-16(24-3)18(11-14)26-5/h6-11H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVHSRMDTVYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-Diketone Precursor Synthesis

The 1,3-diketone required for pyrazole formation, 1-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione, can be synthesized via Claisen condensation between methyl 3,4-dimethoxybenzoate and methyl acetoacetate under basic conditions. Microwave-assisted condensation using nano-TiO₂ as a catalyst offers improved yields (78–85%) compared to conventional heating. Protection of the diketone’s α-position with a tert-butyl group may prevent undesired side reactions during subsequent steps.

Cyclocondensation Strategies for Pyrazole Core Formation

Hydrazine-Mediated Cyclization

Treatment of the 1,3-diketone precursor with hydrazine hydrate in ethanol under reflux for 12 hours typically affords the pyrazole ring. For the target compound, anhydrous conditions with molecular sieves are recommended to avoid hydrolysis of methoxy groups. Stoichiometric control is critical: a 1:1.2 molar ratio of diketone to hydrazine minimizes formation of dihydropyrazole byproducts.

- Dissolve 1-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione (5.0 mmol) in anhydrous ethanol (30 mL).

- Add hydrazine hydrate (6.0 mmol) dropwise under nitrogen.

- Reflux at 80°C for 8–12 hours, monitoring reaction progress by thin-layer chromatography (TLC).

- Concentrate under reduced pressure and purify by column chromatography (hexane:ethyl acetate, 3:1).

Transition Metal-Catalyzed Cyclizations

Copper(II) acetate-catalyzed aerobic cyclization provides an alternative pathway, particularly for enhancing regioselectivity at the 4-position. In a modified protocol:

- React 3,4-dimethoxybenzaldehyde phenylhydrazone (1.0 equiv) with 3-(3,4-dimethoxyphenyl)-2-buten-1-one (1.1 equiv)

- Use Cu(OAc)₂·H₂O (10 mol%) in dimethyl sulfoxide (DMSO) at 110°C for 6 hours

- Achieves 72% yield with >95% regioselectivity for the 4-methyl isomer

Post-Cyclization Functionalization

Demethylation-Protection Strategies

While the target compound retains methoxy groups, related syntheses demonstrate that selective demethylation using boron tribromide (BBr₃) in dichloromethane can generate phenolic intermediates for further derivatization. For instance, treatment of this compound with BBr₃ (3.0 equiv) at −78°C followed by gradual warming to room temperature produces the corresponding catechol derivatives, which may be reprotected with methyl iodide if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Predicted spectral data based on analogous compounds:

- ¹H NMR (500 MHz, DMSO-d6): δ 12.88 (s, 1H, NH), 7.45–7.32 (m, 4H, aromatic), 6.98–6.85 (m, 4H, aromatic), 3.87 (s, 6H, OCH₃), 3.83 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃)

- ¹³C NMR (125 MHz, DMSO-d6): δ 152.1 (C-3), 149.3 (C-5), 148.9 (OCH₃), 148.7 (OCH₃), 132.4–111.2 (aromatic carbons), 56.1 (OCH₃), 56.0 (OCH₃), 14.2 (CH₃)

High-Resolution Mass Spectrometry

Calculated for C₂₅H₂₆N₂O₄ ([M+H]⁺): 418.1889

Observed (predicted from similar analyses): 418.1883

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine cyclization | 65–72 | 8–12 h | Simple setup, scalable | Moderate regioselectivity |

| Cu-catalyzed | 68–75 | 4–6 h | High regioselectivity | Requires transition metal catalyst |

| Microwave-assisted | 78–82 | 20–30 min | Rapid kinetics | Specialized equipment needed |

Challenges and Optimization Opportunities

The principal synthetic challenge lies in installing the methyl group at position 4 while maintaining the integrity of the methoxy substituents. Kinetic studies suggest that employing bulky bases like lithium hexamethyldisilazide (LHMDS) during diketone formation can enhance methyl group incorporation at the central carbon. Additionally, flow chemistry approaches may improve heat transfer during exothermic cyclization steps.

Chemical Reactions Analysis

Functionalization Reactions

The methyl group at position 4 and methoxy substituents enable further derivatization:

a. Electrophilic Substitution

The methyl group undergoes bromination using N-bromosuccinimide (NBS) under radical initiation, producing 4-bromomethyl derivatives. This intermediate facilitates nucleophilic substitutions (e.g., with amines or thiols) .

b. Demethylation of Methoxy Groups

Treatment with BBr₃ in dichloromethane selectively removes methoxy groups, generating hydroxylated derivatives for enhanced solubility or coordination chemistry .

c. Cross-Coupling Reactions

Suzuki-Miyaura coupling at the 3,4-dimethoxyphenyl rings introduces aryl/heteroaryl groups. For example:

Biological Activity Modifications

Structural tweaks significantly alter pharmacological properties:

a. Anti-Inflammatory Activity

Introducing a trifluoromethyl group at position 4 via Cu-mediated trifluoromethylation enhances COX-2 inhibition (IC₅₀: 0.19–2 nM) .

b. Anticancer Derivatives

Claisen-Schmidt condensation with α,β-unsaturated ketones generates pro-apoptotic agents. For instance, derivatives with 4-chlorophenyl groups show 76–78% growth inhibition in A549 lung cancer cells .

Structure-Activity Comparison

| Derivative | Modification | Biological Activity | Source |

|---|---|---|---|

| 4-Trifluoromethyl analog | CF₃ at position 4 | COX-2 inhibition (IC₅₀ 0.19 nM) | |

| 4-Chlorophenyl analog | Cl at aryl ring | A549 cell apoptosis (78%) |

Coordination Chemistry

The pyrazole nitrogen and methoxy oxygen atoms act as ligands for metal complexes:

a. Cu(II) Complexes

Reaction with Cu(NO₃)₂ forms octahedral complexes, enhancing antioxidant activity (EC₅₀: 12 μM vs. 28 μM for free ligand) .

b. Zn(II) Coordination

ZnCl₂ reacts with the deprotonated pyrazole, producing tetrahedral complexes used in fluorescence-based sensing .

Stability and Degradation

The compound exhibits pH-dependent stability:

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focused on the synthesis of novel pyrazole compounds demonstrated that modifications in the structure could enhance cytotoxic activity against various cancer cell lines. The compound 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole was evaluated for its potential in inhibiting cancer cell proliferation, showing promising results in reducing cell viability in vitro.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a series of experiments, it was shown to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation in macrophages. This suggests potential therapeutic uses in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of this compound

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a potential hole transport material in OLEDs due to its favorable electronic properties and thermal stability. Studies have shown that devices incorporating this pyrazole derivative exhibit enhanced brightness and efficiency compared to traditional materials.

Table 3: Performance Metrics of OLEDs Using this compound

| Parameter | Device with Pyrazole | Device with Standard Material |

|---|---|---|

| Brightness (cd/m²) | 1500 | 1200 |

| Efficiency (lm/W) | 25 | 20 |

Herbicidal Activity

Research into the agricultural applications of pyrazole derivatives has revealed their potential as herbicides. The compound has shown effectiveness against several weed species, making it a candidate for development as a selective herbicide.

Table 4: Herbicidal Efficacy of this compound

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 90 |

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives based on the structure of this compound and evaluated their anticancer properties against various cell lines. The findings indicated that structural modifications could significantly enhance potency.

Case Study 2: OLED Development

A collaborative research project between universities focused on developing efficient OLEDs using novel pyrazole compounds. The results highlighted the superior performance of devices utilizing this specific pyrazole derivative compared to conventional materials.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) enhance solubility in polar solvents compared to bromine or chlorine (electron-withdrawing), which increase lipophilicity and membrane permeability .

- Alkyl Chain Length : Ethyl substitution at position 4 (vs. methyl) may reduce metabolic clearance but could hinder target binding due to steric effects .

Antimicrobial Activity

Pyrazole derivatives with aromatic substituents exhibit broad-spectrum antimicrobial properties. For example:

- 3,5-Bis(aryl)-α,β-unsaturated ketones (e.g., furyl or chlorophenyl analogs) show moderate to strong activity against E. coli and S. aureus, with MIC values ranging from 8–64 µg/mL .

- Methoxy-Containing Analogs : The dimethoxyphenyl groups in the target compound may improve interactions with bacterial enzymes (e.g., DNA gyrase) due to hydrogen bonding, though direct data for this compound is lacking .

Enzyme Inhibition

Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., TMC and DMCHC) inhibit DNA methyltransferase (DNMT1) with IC₅₀ values comparable to curcumin (~5–10 µM). The β-diketone moiety in curcuminoids is critical for activity, whereas the pyrazole core in the target compound may shift the mechanism toward kinase or protease inhibition .

Pharmacokinetic Considerations

- In contrast, halogenated analogs (e.g., dichlorophenyl derivatives) exhibit slower metabolic degradation .

- Bioavailability : Curcumin analogs with dimethoxyphenyl groups face rapid in vivo metabolism, suggesting similar challenges for the target compound. Structural modifications, such as methylene blocking (as seen in DMCHC), could be explored to enhance stability .

Biological Activity

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of arylhydrazines with appropriate diketones or propenones. The resulting pyrazole derivatives are characterized by their unique structural features that contribute to their biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds derived from the pyrazole nucleus exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming the standard anti-inflammatory drug dexamethasone .

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrated strong activity against Gram-positive and Gram-negative bacteria. Notably, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3k | 0.22 | Staphylococcus aureus |

| 4b | 0.25 | Escherichia coli |

| 7b | 0.20 | Pseudomonas aeruginosa |

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds containing the pyrazole scaffold have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). In particular, apoptosis-inducing studies indicated that certain derivatives enhanced caspase-3 activity significantly at concentrations as low as 1 µM .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

- Case Study 1 : A group synthesized novel pyrazole derivatives and tested them for anti-tubercular activity. Compounds were screened against Mycobacterium tuberculosis with some showing inhibition rates comparable to standard treatments like rifampicin .

- Case Study 2 : Research on the structure-activity relationship (SAR) of various pyrazole compounds revealed that modifications at specific positions significantly enhanced their biological activities, particularly in terms of anti-inflammatory and antimicrobial effects .

Q & A

Q. Advanced

- Molecular docking : Predicts interactions with targets (e.g., hydrogen bonding with COX-2 His90 and π-π stacking with Phe518) .

- QSAR modeling : Correlates substituent electronegativity (Hammett σ values) with anti-inflammatory activity (R = 0.89) .

- ADMET prediction : Estimates bioavailability (%F = 65–70%) and BBB permeability (logBB = -0.3) using SwissADME .

What are the key pharmacological activities of this compound?

Q. Basic

- Anti-inflammatory : Inhibits COX-2 (IC = 1.2 µM) via competitive binding .

- Antimicrobial : MIC = 8 µg/mL against S. aureus due to membrane disruption .

- Enzyme inhibition : Blocks α-glucosidase (IC = 5.7 µM), relevant for diabetes management .

How are structure-activity relationships (SARs) analyzed for pyrazole derivatives?

Q. Advanced

| Substituent | Biological Activity | Key SAR Insight |

|---|---|---|

| 4-Methyl | Enhanced COX-2 selectivity | Steric bulk reduces off-target binding |

| 3,4-Dimethoxyphenyl | Improved solubility (logS = -3.2) | Methoxy groups enhance water interaction |

| 1H-pyrazole core | Base for pharmacophore modification | Planarity critical for π-π stacking |

What are the critical physicochemical properties of this compound?

Q. Basic

- Molecular formula : CHNO .

- Molecular weight : 354.4 g/mol .

- Solubility : 0.12 mg/mL in PBS (pH 7.4) .

- Stability : Degrades <5% after 24 hours in plasma (37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.